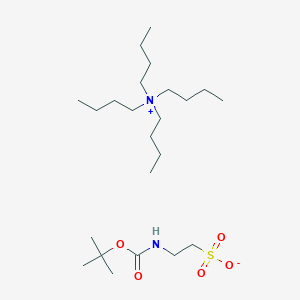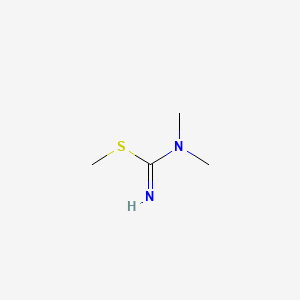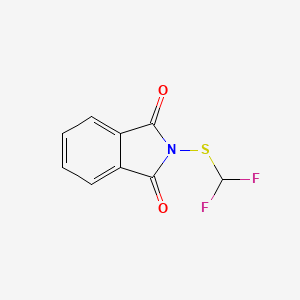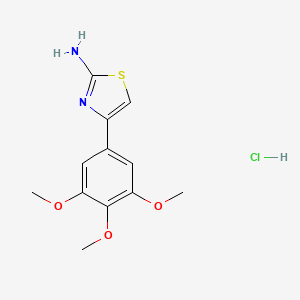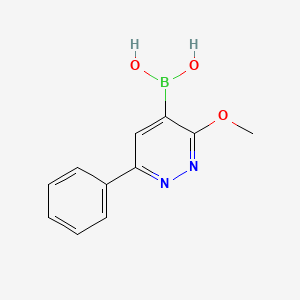
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is an organic compound with the molecular formula C11H11BN2O3. It is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a 3-methoxy-6-phenyl-4-pyridazinyl group.
Preparation Methods
The synthesis of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides or triflates. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles. Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and electrophiles (such as alkyl halides).
Scientific Research Applications
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used in the development of molecular probes for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can be used in the treatment of diseases such as cancer.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- involves its ability to act as a Lewis acid, forming reversible covalent complexes with molecules containing vicinal diols or other Lewis base donors. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of enzyme inhibition, the boronic acid group can form a covalent bond with the active site serine residue of serine proteases, blocking their catalytic activity .
Comparison with Similar Compounds
Similar compounds to Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- include:
3-Methoxyphenylboronic acid: This compound has a similar structure but lacks the pyridazinyl group, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid, but with the methoxy group in the para position, affecting its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid derivative without the methoxy or pyridazinyl groups, commonly used in organic synthesis.
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in a variety of scientific and industrial applications.
Properties
Molecular Formula |
C11H11BN2O3 |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
(3-methoxy-6-phenylpyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3 |
InChI Key |
RINYKASHDLYLAF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)

![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
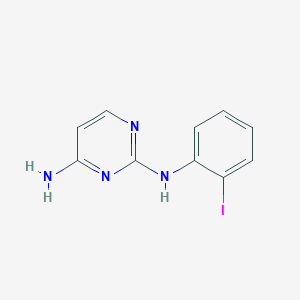
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
